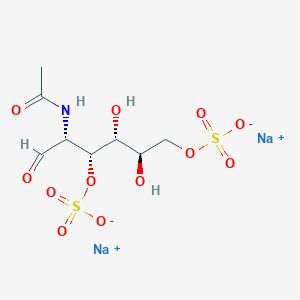
2-(Methylcyclohexylamino)benzoic acid
概要
説明
科学的研究の応用
Optical Activity and Derivatives
The study by Nohira, Ehara, and Miyashita (1970) elucidates the preparation of optically active trans-2-aminocyclohexanecarboxylic acids through preferential crystallization, leading to active trans-1,2-disubstituted cyclohexanes such as ethyl trans-2-aminocyclohexanecarboxylate and trans-2-methylcyclohexylamine. These compounds exhibit optical rotations in agreement with calculated values, demonstrating their potential for creating optically active pharmaceuticals and materials (Nohira, Ehara, & Miyashita, 1970).
Mass Spectrometry and Mechanism Studies
Ramana and Srinivas (1984) explored the mass spectrum of 2-(phenylamino)benzoic acid, identifying a mechanism for water loss from the molecular ion, which could inform the understanding of molecular behaviors in analytical and synthetic chemistry applications (Ramana & Srinivas, 1984).
Receptor Binding Sites and Hypoglycemic Activity
Brown and Foubister (1984) discussed the hypoglycemic activity of [(acylamino)ethyl]benzoic acids, highlighting their potential binding at insulin-releasing receptor sites of pancreatic beta cells. This suggests a pathway for the design of new hypoglycemic drugs (Brown & Foubister, 1984).
Microbial Dihydroxylation and Derivatives Synthesis
Myers, Siegel, Buzard, and Charest (2001) reported the microbial dihydroxylation of benzoic acid, leading to the synthesis of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives. This process demonstrates an innovative route for preparing complex organic compounds with high enantiomeric excess, useful in drug development and material science (Myers et al., 2001).
Benzoic Acid in Environment and Industry
Del Olmo, Calzada, and Nuñez (2017) provided a comprehensive review of benzoic acid and its derivatives, covering their natural occurrence, uses as additives, and potential public health concerns. This work is critical for understanding the impact of these compounds on food safety, environmental health, and regulatory frameworks (Del Olmo, Calzada, & Nuñez, 2017).
作用機序
Target of Action
It is suggested that it may interact with the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation.
Mode of Action
It is known that benzoic acid derivatives can undergo various chemical reactions, including decarboxylation and carboxylation . These reactions are influenced by factors such as pH and the presence of catalytic residues at the active center of the enzyme .
Biochemical Pathways
For instance, they can be synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds in plants .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can be influenced by its structure, the presence of functional groups, and its interactions with proteins .
Result of Action
It is known that benzoic acid and its derivatives can have various effects on cells, including influencing enzyme activity and affecting cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methylcyclohexylamino)benzoic acid. For instance, soil composition and microbial community structure can affect the accumulation and degradation of benzoic acid in the environment . Furthermore, the pH of the environment can influence the carboxylation and decarboxylation reactions of benzoic acid derivatives .
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organs being the lungs .
生化学分析
Biochemical Properties
2-(Methylcyclohexylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in the metabolism of phenolic compounds. For instance, it may interact with enzymes such as phenylalanine ammonia-lyase, which is crucial in the phenylpropanoid biosynthetic pathway . These interactions often involve the binding of this compound to the active sites of enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the biosynthesis of phenolic compounds, thereby impacting cellular metabolism . Additionally, this compound can alter cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis and degradation of phenolic compounds. This compound interacts with enzymes such as phenylalanine ammonia-lyase and other cofactors involved in the phenylpropanoid pathway . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
2-[cyclohexyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHCHWFZORYNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)
![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)
![3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460702.png)
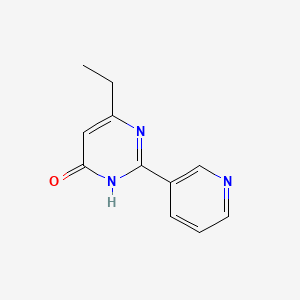
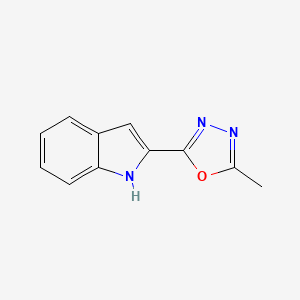
![(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1460705.png)
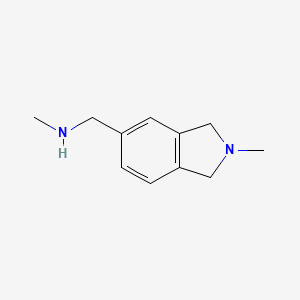
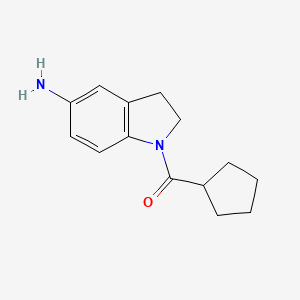
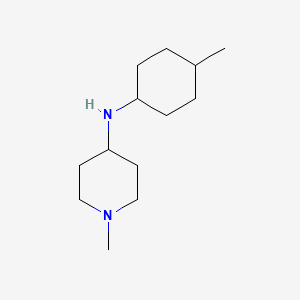
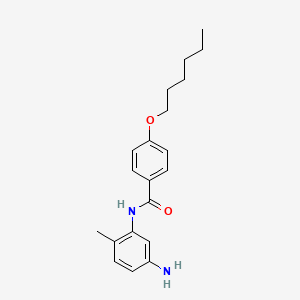
![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)
